Sodium 4-hydroxyoctanoate

Solubility Formulation Aqueous Chemistry

Selecting this specific sodium salt is critical for your research. Unlike the practically insoluble free acid, it is freely soluble in aqueous media, making it ideal for in vitro assays and bioprocessing. Its unique 4-hydroxy position on the octanoate chain is essential for its role as a non-native substrate in pyruvate aldolase directed evolution and as a precursor for specific acylcarnitine standards. Generic substitution with similar compounds like sodium octanoate or 3-hydroxyoctanoate is unreliable for these precise applications.

Molecular Formula C8H15NaO3
Molecular Weight 182.19 g/mol
CAS No. 50996-94-6
Cat. No. B3383919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxyoctanoate
CAS50996-94-6
Molecular FormulaC8H15NaO3
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCCCCC(CCC(=O)[O-])O.[Na+]
InChIInChI=1S/C8H16O3.Na/c1-2-3-4-7(9)5-6-8(10)11;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1
InChIKeyXLBTUYAGSXTHPF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-hydroxyoctanoate (CAS 50996-94-6): An Overview for Scientific Procurement


Sodium 4-hydroxyoctanoate (CAS 50996-94-6) is the sodium salt of 4-hydroxyoctanoic acid, a medium-chain hydroxy fatty acid. Its molecular formula is C8H15NaO3, with a molecular weight of 182.19 g/mol . This compound is primarily utilized in research settings as a biochemical tool, serving as a model substrate for enzyme engineering studies, a precursor in the biosynthesis of polyhydroxyalkanoates (PHAs), and as a standard for metabolic pathway analysis . Its chemical structure, featuring a hydroxyl group at the fourth carbon of an eight-carbon aliphatic chain, confers specific physicochemical properties that differentiate it from non-hydroxylated and shorter-chain analogs.

Why Sodium 4-hydroxyoctanoate Cannot Be Substituted with Generic Analogs


The specific position of the hydroxyl group on the 4-carbon of the octanoate chain is a critical determinant of its biological and chemical behavior, making generic substitution with similar compounds (e.g., sodium octanoate, sodium 3-hydroxyoctanoate, or sodium 4-hydroxydecanoate) unreliable for precise research applications. Substituting the compound would alter key properties such as enzyme substrate specificity, solubility, and metabolic fate [1]. For instance, the free acid form (4-hydroxyoctanoic acid) is practically insoluble in water [2], whereas the sodium salt form dramatically improves aqueous solubility, a crucial factor for in vitro assays and bioprocessing. Furthermore, the compound's unique structure allows it to serve as a specific substrate for directed evolution of pyruvate aldolases, a role that cannot be fulfilled by shorter-chain hydroxy acids [3].

Quantitative Evidence for Sodium 4-hydroxyoctanoate's Differential Performance


Enhanced Aqueous Solubility Compared to the Free Acid Form

The sodium salt form of 4-hydroxyoctanoate provides a marked and quantifiable improvement in water solubility compared to its free acid counterpart. While the free acid, 4-hydroxyoctanoic acid, is classified as 'practically insoluble' in water [1], the sodium salt is expected to be freely soluble. This is a class-level inference based on the well-established principle that converting carboxylic acids to their sodium salts significantly increases aqueous solubility [2]. This difference is critical for researchers requiring the compound in aqueous biological buffers or reaction media, directly impacting experimental design and feasibility.

Solubility Formulation Aqueous Chemistry

Specificity as a Substrate for Pyruvate Aldolase Directed Evolution

The derivative 2-keto-4-hydroxyoctonoate (KHO), which can be synthesized from sodium 4-hydroxyoctanoate, serves as a specific, non-native substrate for the directed evolution of pyruvate aldolases. Wild-type enzymes from both E. coli and T. maritima exhibit very low catalytic efficiency towards KHO, with kcat/KM values of 14 ± 4 M⁻¹s⁻¹ and 2.2 ± 0.3 M⁻¹s⁻¹, respectively [1]. This low activity provides a robust baseline for selecting enzyme variants with enhanced function. Directed evolution studies have identified mutants that increase the catalytic efficiency (kcat/KM) by up to 4-fold [2] and decrease the Michaelis constant (KM) by at least 22-fold [2], demonstrating the compound's utility as a challenging substrate for engineering novel enzyme activities [1]. In contrast, the natural substrate (KDPG) or shorter-chain analogs would not provide the same selective pressure for evolving long-chain acyl substrate recognition.

Enzyme Engineering Biocatalysis Aldolase Substrate Specificity

Defined Role in Mammalian Mitochondrial Beta-Oxidation Pathway

Sodium 4-hydroxyoctanoate serves as a specific precursor to 4-hydroxyoctanoylcarnitine, a defined intermediate in the mammalian mitochondrial beta-oxidation pathway [1]. The compound is first transported into the cell via the long-chain fatty acid transport protein 1 (FATP1) and then converted to 4-hydroxyoctanoyl-CoA by long-chain fatty-acid CoA ligase 1 [1]. This acyl-CoA then reacts with L-carnitine to form 4-hydroxyoctanoylcarnitine, which is transported into the mitochondrial matrix for beta-oxidation to acetyl-CoA [1]. This defined metabolic fate distinguishes it from non-hydroxylated octanoate, which would enter beta-oxidation directly without the acylcarnitine intermediate [2]. This pathway-specific processing is crucial for studies investigating fatty acid oxidation disorders or mitochondrial function.

Metabolism Acylcarnitine Mitochondrial Beta-Oxidation

Optimal Research and Industrial Applications for Sodium 4-hydroxyoctanoate


Biocatalyst Development via Directed Evolution of Pyruvate Aldolases

This compound is ideally suited as a challenging, non-native substrate for the directed evolution of pyruvate aldolases. Its derivative, 2-keto-4-hydroxyoctonoate (KHO), provides a low-activity baseline that allows for the selection of enzyme variants with significantly improved catalytic efficiency (kcat/KM up to 4-fold) and substrate binding (KM reduced by at least 22-fold) [1]. This application is directly supported by quantitative kinetic data showing the wild-type enzymes' inefficiency with KHO [1], making it a precise tool for engineering novel biocatalysts for industrial carbon-carbon bond formation [1].

Standard for Mitochondrial Beta-Oxidation and Acylcarnitine Profiling Studies

Sodium 4-hydroxyoctanoate serves as a specific precursor for generating 4-hydroxyoctanoylcarnitine, a defined intermediate in the mitochondrial beta-oxidation pathway [2]. Its unique metabolic fate, which involves transport via FATP1 and conversion to a specific acylcarnitine [2], makes it an ideal standard for acylcarnitine profiling and for investigating disorders of fatty acid oxidation. This application is directly supported by its annotated role in human metabolic pathway databases [2].

Aqueous-Based Formulation and Bioprocessing Research

Given the poor water solubility of the free acid form (practically insoluble) [3], the sodium salt form is the preferred choice for any research application requiring an aqueous medium. Its freely soluble nature eliminates the need for organic co-solvents, which can be detrimental to enzyme activity and cell viability. This property makes it suitable for in vitro enzymatic assays, cell culture studies, and bioprocess development where aqueous compatibility is essential [3].

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